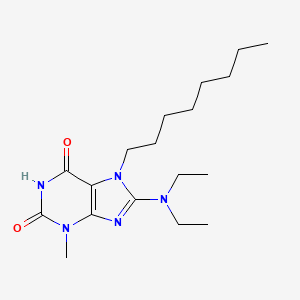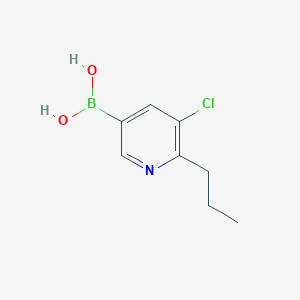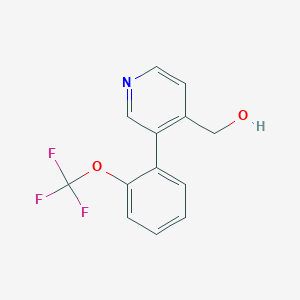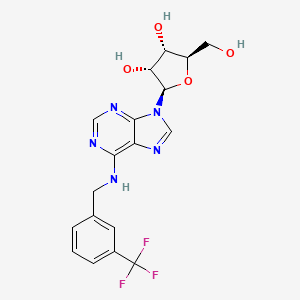
Antiviral agent 24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiviral Agent 24 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), making it a valuable candidate in the fight against viral infections . The compound is characterized by its unique chemical structure, which allows it to interact with viral proteins and inhibit their replication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 24 typically involves a multi-step process. . This reaction is catalyzed by copper and proceeds under mild conditions, yielding high purity products with minimal side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Antiviral Agent 24 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct antiviral properties.
Applications De Recherche Scientifique
Antiviral Agent 24 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of antiviral mechanisms and the development of new antiviral agents.
Biology: The compound is employed in virology research to understand viral replication and inhibition.
Medicine: this compound is being investigated for its potential use in antiviral therapies, particularly against emerging viral infections.
Industry: The compound is utilized in the development of antiviral coatings and materials for medical devices and personal protective equipment.
Mécanisme D'action
The mechanism of action of Antiviral Agent 24 involves its interaction with viral proteins, particularly the viral polymerase . By binding to the active site of the polymerase, the compound inhibits the replication of viral RNA or DNA, effectively halting the viral life cycle. This action is highly selective, targeting only viral enzymes without affecting host cellular machinery.
Comparaison Avec Des Composés Similaires
Isatin Derivatives: These compounds also exhibit broad-spectrum antiviral activity and share a similar mechanism of action.
Benzothiazoles: Known for their antiviral properties, benzothiazoles are structurally distinct but functionally similar to Antiviral Agent 24.
N-Heterocycles: These compounds are widely studied for their antiviral potential and have mechanisms of action comparable to this compound.
Uniqueness: this compound stands out due to its high efficacy against a broad range of viruses and its ability to be synthesized using efficient and scalable methods. Its unique chemical structure allows for versatile modifications, enhancing its antiviral properties and making it a valuable tool in antiviral research and development.
Propriétés
Formule moléculaire |
C18H18F3N5O4 |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H18F3N5O4/c19-18(20,21)10-3-1-2-9(4-10)5-22-15-12-16(24-7-23-15)26(8-25-12)17-14(29)13(28)11(6-27)30-17/h1-4,7-8,11,13-14,17,27-29H,5-6H2,(H,22,23,24)/t11-,13-,14-,17-/m1/s1 |
Clé InChI |
SDQKDCSBWUSBDO-LSCFUAHRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14087195.png)
![4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14087204.png)
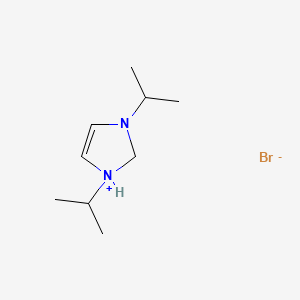

![4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline](/img/structure/B14087221.png)
![1-(3-Propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087228.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087245.png)
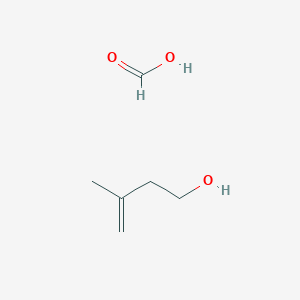
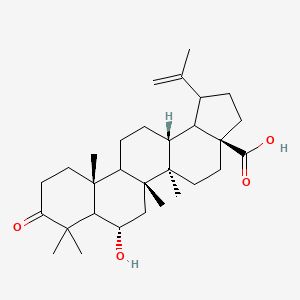
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B14087263.png)
